![molecular formula C8H9ClN4 B13006102 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Métodos De Preparación
The synthesis of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . Another method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-iodosuccinimide for iodination and various bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves the inhibition of specific kinases involved in cancer cell proliferation . The compound targets the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine include:
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: Used in similar kinase inhibition studies.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another halogenated derivative with potential medicinal applications.
Pyrrolo[1,2-f][1,2,4]triazin-4-amine: A non-halogenated derivative used in various chemical and biological studies.
The uniqueness of this compound lies in its specific chloroethyl group, which can be further modified to enhance its biological activity and selectivity .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
7-(2-chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H9ClN4/c9-4-3-6-1-2-7-8(10)11-5-12-13(6)7/h1-2,5H,3-4H2,(H2,10,11,12) |
Clave InChI |
GQDZMQXLPCTHCC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C1)C(=NC=N2)N)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


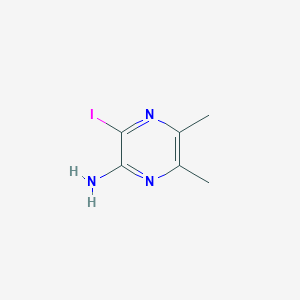
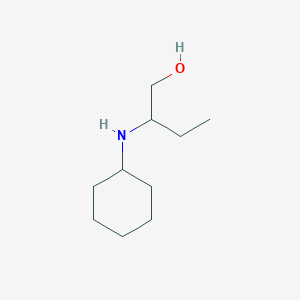
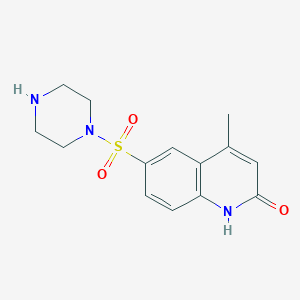
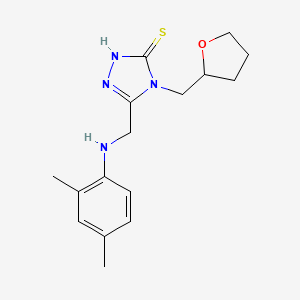
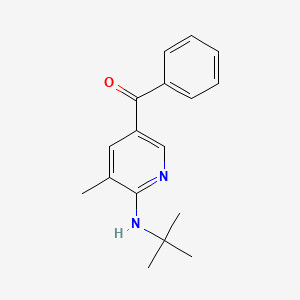
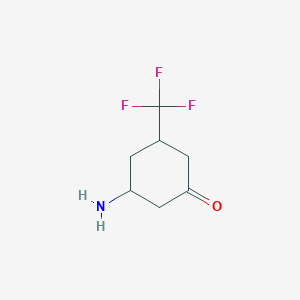

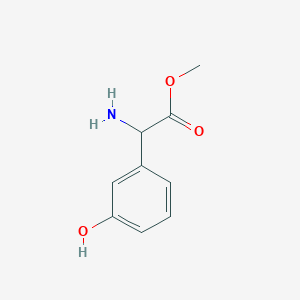
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
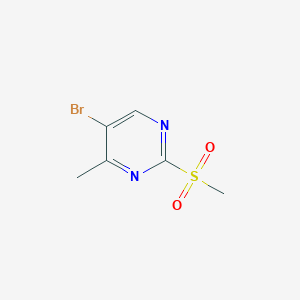
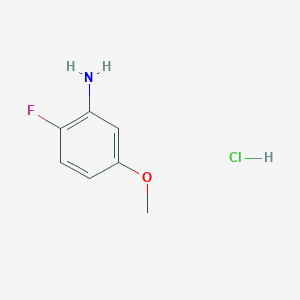
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
